Perifosine

AKT inhibition PH domain selectivity

Perifosine is the only alkylphosphocholine validated for selective AKT PH domain inhibition (IC50≈10μM) without engaging DAPP1 or PLC-δ1 at >100μM. Clinically proven in bortezomib-refractory multiple myeloma (ORR 32%) and platinum-resistant ovarian cancer (IC50=3μM in A2780cis). Unlike miltefosine or edelfosine, perifosine uniquely destabilizes lipid monolayers, reverses P-gp-mediated multidrug resistance, and provides extended t½ (137–193h) for sustained AKT blockade. The definitive tool for AKT-dependency hypothesis testing, chemosensitization combination screening, and p-AKT-stratified PDX models.

Molecular Formula C25H52NO4P
Molecular Weight 461.7 g/mol
CAS No. 157716-52-4
Cat. No. B1684339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerifosine
CAS157716-52-4
SynonymsKRX-0401;  KRX 0401;  KRX0401;  NKA17;  NSC639966;  NSC 639966;  NSC-639966;  D 21266;  D-21266;  Perifosine
Molecular FormulaC25H52NO4P
Molecular Weight461.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C
InChIInChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3
InChIKeySZFPYBIJACMNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Perifosine (CAS 157716-52-4) | Oral Alkylphosphocholine AKT Inhibitor for Research & Preclinical Studies


Perifosine (KRX-0401) is an orally bioavailable, synthetic alkylphosphocholine compound that functions as a pleckstrin homology (PH) domain-targeted AKT inhibitor [1]. It is structurally related to miltefosine and edelfosine within the alkylphospholipid (APL) class [2]. Perifosine prevents AKT translocation to the plasma membrane, thereby inhibiting phosphorylation at Thr308 and Ser473 and blocking downstream PI3K/AKT/mTOR signaling [3]. The compound has undergone extensive clinical evaluation including Phase I/II/III trials for multiple cancer indications, with particular focus on multiple myeloma, renal cell carcinoma, and various solid tumors [4].

Why Perifosine Cannot Be Substituted with Other Alkylphosphocholines (e.g., Miltefosine, Edelfosine)


Perifosine exhibits distinct molecular targeting, selectivity profile, and clinical efficacy that preclude simple substitution with other alkylphosphocholines. Unlike miltefosine and edelfosine—which differ in their membrane interactions and downstream signaling effects—perifosine selectively binds to the AKT PH domain (IC50 ≈ 10 μM) without affecting structurally homologous PH domains such as DAPP1 or PLC-δ1, even at concentrations exceeding 100 μM [1]. In comparative antileishmanial assays, the rank order of potency is edelfosine > perifosine > miltefosine, demonstrating that in-class compounds are not interchangeable in potency or therapeutic effect [2]. Furthermore, perifosine has demonstrated clinical activity in bortezomib-refractory multiple myeloma (ORR 32%), a context where other alkylphosphocholines have not established equivalent clinical validation [3].

Product-Specific Quantitative Differentiation Evidence for Perifosine (157716-52-4)


Selective AKT PH Domain Inhibition versus Non-Selective Alkylphosphocholine Activity

Perifosine demonstrates selective inhibition of AKT PH domain binding to PtdIns(3,4)P2 with an IC50 of approximately 10 μM in surface plasmon resonance (SPR) assays [1]. In contrast, perifosine at concentrations exceeding 100 μM exhibited no inhibition of binding by the closely related DAPP1 PH domain or the PLC-δ1 PH domain to their respective phosphoinositide ligands [1].

AKT inhibition PH domain selectivity PI3K pathway target engagement

Comparative Antileishmanial Activity Ranking: Perifosine versus Edelfosine and Miltefosine

In a direct comparative study evaluating alkylphospholipids against Leishmania spp., the rank order of antileishmanial activity and apoptosis-like parasitic cell death was edelfosine > perifosine > miltefosine > erucylphosphocholine, as assessed by proliferation and flow cytometry assays [1]. In a separate in vivo murine model of L. amazonensis infection, perifosine administered at 5 mg/kg/day for 14 days demonstrated higher activity compared to miltefosine at the standard dose of 2.5 mg/kg/day for 28 days [2].

leishmaniasis antiparasitic alkylphospholipid neglected tropical disease in vivo efficacy

Clinical Activity in Bortezomib-Refractory Multiple Myeloma versus Standard of Care

In a multicenter Phase I/II trial of perifosine (50 mg/day) plus bortezomib (1.3 mg/m²) ± low-dose dexamethasone (20 mg) in 84 heavily pretreated patients with relapsed/refractory multiple myeloma, the overall response rate (ORR; ≥ minimal response) was 41% [1]. Notably, among the 73% of patients who were refractory to bortezomib, the ORR was 32%, while bortezomib-relapsed patients achieved an ORR of 65% [1]. Median progression-free survival was 6.4 months with median overall survival of 25 months [1].

multiple myeloma bortezomib-refractory combination therapy clinical trial AKT inhibitor

Differential Cytotoxicity in Platinum-Resistant versus Platinum-Sensitive Ovarian Cancer Cells

Perifosine demonstrated robust antiproliferative activity in both platinum-sensitive and platinum-resistant ovarian cancer cell lines [1]. At 72 hours, IC50 values were 10 μM in OAW42 cells, 25 μM in PA-1 cells, and 30 μM in SKOV3 cells, with enhanced sensitivity observed in the platinum-resistant A2780cis line (IC50 = 3 μM) [1]. In contrast, platinum-sensitive A2780 cells exhibited an IC50 of 6 μM , indicating that perifosine retains or even improves efficacy in the resistant setting.

ovarian cancer platinum resistance cytotoxicity IC50 drug resistance

Differential Sensitivity Across AML Cell Lines Correlating with AKT Activation Status

Perifosine exhibited 5.9-fold differential potency between two AML cell lines in direct comparative testing: the IC50 for THP-1 cells was 15.8 μM, whereas MV4-11 cells demonstrated greater sensitivity with an IC50 of 2.7 μM [1]. In THP-1 cells, perifosine induced complete AKT dephosphorylation at Ser473 and Thr308 without affecting total AKT protein levels [1]. In primary AML blasts with activated AKT, IC50 values ranged from 5.6 to 7.8 μM, while CD34+ cells from AML patients without AKT activation or from healthy donors showed minimal sensitivity [1].

acute myelogenous leukemia AML IC50 AKT phosphorylation biomarker

Pharmacokinetic Differentiation: Extended Terminal Half-Life Supporting Sustained Target Engagement

Perifosine exhibits an exceptionally long terminal half-life across multiple preclinical species. In mice, following a single oral dose of 40 mg/kg, perifosine displayed a terminal half-life of 137 ± 20 hours with no detectable metabolism [1]. In non-human primates (rhesus monkeys) following a single oral dose of 7.0 mg/kg, the median terminal half-life was 193 hours (range 170–221 h), with plasma concentrations remaining >1 μM for >28 days [2]. Peak plasma concentrations (Cmax) in primates ranged from 11.7 to 19.3 μM, exceeding the in vitro IC50 for AKT PH domain inhibition [2]. In contrast, miltefosine in humans has a reported terminal half-life of approximately 150 hours but requires different dosing regimens and exhibits distinct tissue accumulation patterns [3].

pharmacokinetics half-life oral bioavailability tissue distribution non-human primate

Optimal Research and Preclinical Application Scenarios for Perifosine (157716-52-4)


Target Validation Studies of AKT-Dependent Signaling in Drug-Resistant Cancer Models

Researchers investigating AKT pathway activation as a resistance mechanism to conventional chemotherapy (e.g., platinum agents, proteasome inhibitors) should utilize perifosine as a tool compound for target engagement studies. The compound's selective AKT PH domain inhibition (IC50 ≈ 10 μM) [1] and demonstrated efficacy in platinum-resistant ovarian cancer cells (IC50 = 3 μM in A2780cis) [2] and bortezomib-refractory multiple myeloma (ORR 32% clinically) [3] provide a validated platform for dissecting AKT-dependent survival signaling. The extended half-life (t½ = 137–193 hours across species) [4] enables sustained target inhibition in chronic dosing paradigms without frequent re-administration.

Comparative Pharmacology Studies Across the Alkylphosphocholine Class

For laboratories conducting structure-activity relationship (SAR) studies or comparative pharmacology within the alkylphospholipid family, perifosine serves as an essential comparator compound. The established rank order of potency (edelfosine > perifosine > miltefosine) across multiple Leishmania spp. [5] and the documented differential membrane biophysical effects (perifosine destabilizes certain lipid monolayers whereas edelfosine and miltefosine stabilize them) [6] position perifosine as a mid-potency reference standard that bridges first-generation (miltefosine) and more potent analogs (edelfosine).

Preclinical Combination Therapy Studies with Proteasome Inhibitors or Immunomodulatory Agents

Perifosine is particularly well-suited for preclinical combination studies evaluating AKT inhibition as a sensitizing strategy. The Phase I/II clinical data demonstrating 41% ORR when combined with bortezomib ± dexamethasone in relapsed/refractory multiple myeloma [3], and the Phase II data showing 38% PR+MR when combined with dexamethasone alone [7], provide a strong translational rationale for studying perifosine-based combinations in murine xenograft or syngeneic tumor models. The compound's ability to downregulate P-gp expression and reverse multidrug resistance via PI3K/AKT/NF-κB pathway inhibition [8] further supports its utility in chemosensitization studies.

Biomarker-Driven Preclinical Studies in AKT-Activated Hematologic Malignancies

Perifosine exhibits differential cytotoxicity correlated with AKT activation status, with primary AML blasts displaying activated AKT showing IC50 values of 5.6–7.8 μM, while AKT-inactive blasts remain insensitive [9]. This biomarker-dependent activity profile makes perifosine an ideal tool compound for preclinical studies employing patient-derived xenograft (PDX) models or primary cell cultures stratified by AKT phosphorylation status (p-AKT Ser473/Thr308). Researchers can leverage perifosine to validate AKT dependency hypotheses in specific genetic subtypes of AML, multiple myeloma, or other hematologic malignancies characterized by constitutive PI3K/AKT pathway activation.

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